2-[(3-bromobenzyl)thio]-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-[(3-bromobenzyl)thio]-1H-benzimidazole, often involves the formation of the benzimidazole core followed by functionalization at various positions. For instance, Menteşe et al. (2015) and Saha et al. (2009) discuss the synthesis of benzimidazole derivatives through the cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles and other catalytic methods, showcasing the efficiency and versatility of these synthetic approaches (Menteşe, Ülker, & Kahveci, 2015) (Saha et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the specific substitution patterns, significantly influences their chemical and physical properties. For instance, Mark-Lee et al. (2018) investigated the structural and optical properties of a benzimidazole derivative, highlighting the role of intramolecular hydrogen bonding and electron delocalization in determining the compound's optical and electronic properties (Mark-Lee, Md Nasir, & Kassim, 2018).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including cyclization, substitution, and complexation, which modify their chemical properties. The studies by Goudgaon and Basha (2011) and El Ashry et al. (2015) explore the reactivity of benzimidazole derivatives, demonstrating their potential in synthesizing novel compounds with antimicrobial and other biological activities (Goudgaon & Basha, 2011) (El Ashry et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The work by Mark-Lee et al. (2018) provides insight into the crystalline packing and transparency of benzimidazole derivatives, which are essential for their use in nonlinear optical applications (Mark-Lee, Md Nasir, & Kassim, 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards different reagents, define their chemical behavior and applications. Research like that of Saha et al. (2009) and El Ashry et al. (2015) highlights the diverse reactivity of benzimidazole derivatives, paving the way for the synthesis of compounds with tailored properties for specific applications (Saha et al., 2009) (El Ashry et al., 2015).
properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQMKUEJVFJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971079 |
Source
|
Record name | 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole | |
CAS RN |
5571-61-9 |
Source
|
Record name | 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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